![molecular formula C11H24O2Si B12555543 2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl- CAS No. 189102-39-4](/img/structure/B12555543.png)
2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1,1-Dimetiletil)dimetilsilil]oxi]-3-metil-2-butanona es un compuesto orgánico con la fórmula molecular C11H24O2Si. Este compuesto se caracteriza por la presencia de una cadena de butanona con un grupo protector terc-butildimetilsilil (TBDMS) unido al átomo de oxígeno. El compuesto se utiliza a menudo en la síntesis orgánica, en particular en la protección de alcoholes y otros grupos funcionales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-[(1,1-Dimetiletil)dimetilsilil]oxi]-3-metil-2-butanona generalmente implica la protección del grupo hidroxilo en 3-hidroxi-3-metil-2-butanona utilizando cloruro de terc-butildimetilsilil (TBDMSCl) en presencia de una base como imidazol o trietilamina. La reacción generalmente se lleva a cabo en un disolvente aprótico como diclorometano o tetrahidrofurano a temperatura ambiente. El esquema de reacción general es el siguiente:
3-Hidroxi-3-metil-2-butanona+TBDMSCl+Base→3-[(1,1-Dimetiletil)dimetilsilil]oxi]-3-metil-2-butanona+HCl
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto son similares a la síntesis de laboratorio, pero se amplían para acomodar cantidades mayores. Las condiciones de reacción se optimizan para la eficiencia y el rendimiento, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una calidad de producto constante.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-[(1,1-Dimetiletil)dimetilsilil]oxi]-3-metil-2-butanona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.
Sustitución: El grupo protector TBDMS se puede sustituir con otros grupos protectores o grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4) se utilizan normalmente.
Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como alcoholes o aminas en presencia de un catalizador.
Productos Principales Formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes.
Sustitución: Formación de nuevos compuestos protegidos o funcionalizados.
Aplicaciones Científicas De Investigación
3-[(1,1-Dimetiletil)dimetilsilil]oxi]-3-metil-2-butanona se utiliza ampliamente en la investigación científica, en particular en la síntesis orgánica. Sus aplicaciones incluyen:
Química: Se utiliza como grupo protector para alcoholes y otros grupos funcionales durante la síntesis de varios pasos.
Biología: Se emplea en la síntesis de moléculas biológicamente activas y productos farmacéuticos.
Medicina: Se utiliza en el desarrollo de candidatos a fármacos y agentes terapéuticos.
Industria: Se aplica en la producción de productos químicos finos e intermedios para diversos procesos industriales.
Mecanismo De Acción
El mecanismo de acción de 3-[(1,1-Dimetiletil)dimetilsilil]oxi]-3-metil-2-butanona implica principalmente la protección de los grupos hidroxilo. El grupo TBDMS forma un éter de sililo estable con el grupo hidroxilo, evitando reacciones no deseadas durante los pasos sintéticos posteriores. El grupo protector se puede eliminar selectivamente en condiciones ácidas o básicas suaves, revelando el grupo hidroxilo libre para reacciones adicionales.
Comparación Con Compuestos Similares
Compuestos Similares
2-Butanona, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-: Estructura similar pero sin el grupo metilo en la posición 3.
2-Butanona, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-metil-: Estructura similar con un grupo metilo en la posición 4.
2-Butanona, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-metil-: Estructura similar con un grupo metilo en la posición 2.
Singularidad
3-[(1,1-Dimetiletil)dimetilsilil]oxi]-3-metil-2-butanona es único debido a la posición específica del grupo TBDMS y el grupo metilo en la posición 3. Esta configuración proporciona reactividad y estabilidad distintas, lo que lo hace particularmente útil en estrategias de protección y desprotección selectivas en síntesis orgánica.
Propiedades
Número CAS |
189102-39-4 |
|---|---|
Fórmula molecular |
C11H24O2Si |
Peso molecular |
216.39 g/mol |
Nombre IUPAC |
3-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-one |
InChI |
InChI=1S/C11H24O2Si/c1-9(12)11(5,6)13-14(7,8)10(2,3)4/h1-8H3 |
Clave InChI |
HQKCSFKORVBLEZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C)(C)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


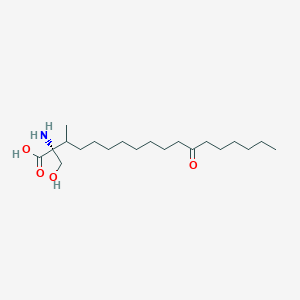
![1,1'-[Ethane-1,2-diyldi(piperidine-4,1-diyl)]bis(3-phenylprop-2-en-1-one)](/img/structure/B12555470.png)
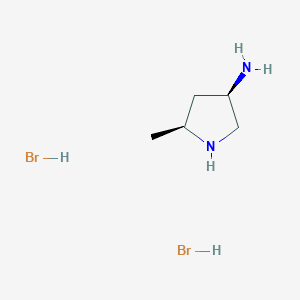




![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,3-oxo-2-(phenylmethyl)-,1,1-dimethylethyl ester](/img/structure/B12555492.png)

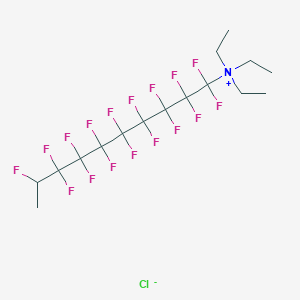

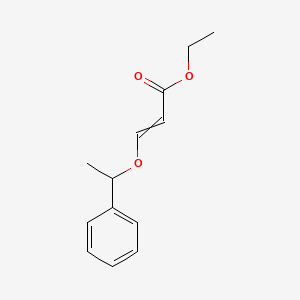
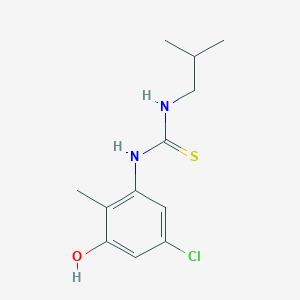
![1-Nitro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]benzene](/img/structure/B12555567.png)
